molecular formula C20H18N4O6 B2868423 methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate CAS No. 398996-65-1

methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate

Cat. No.: B2868423
CAS No.: 398996-65-1
M. Wt: 410.386
InChI Key: IFLKAQFUNFHFOW-UHFFFAOYSA-N
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Description

Methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate is a pyrazolone derivative synthesized from 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine). Its structure includes a carbamoyl linkage to a 3-nitrobenzoate ester, conferring unique electronic and steric properties. This compound is typically synthesized via carbamoylation of 4-aminoantipyrine with methyl 2-chloro-3-nitrobenzoate or similar acylating agents under basic conditions .

Properties

IUPAC Name

methyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6/c1-12-17(19(26)23(22(12)2)13-8-5-4-6-9-13)21-18(25)16-14(20(27)30-3)10-7-11-15(16)24(28)29/h4-11H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKAQFUNFHFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole core. This can be achieved by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The resulting intermediate is then subjected to further reactions to introduce the nitrobenzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and related derivatives:

Compound Core Structure Substituents Functional Groups Key References
Target Compound Pyrazolone + benzoate ester 1,5-dimethyl, 2-phenyl; 3-nitrobenzoate ester Carbamoyl, nitro, ester
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide Pyrazolone + benzamide 1,5-dimethyl, 2-phenyl; 2-methyl-3-nitrobenzamide Amide, nitro
2-(((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)(methylthio)methylene)malononitrile Pyrazolone + malononitrile 1,5-dimethyl, 2-phenyl; methylthio-malononitrile Enaminonitrile, methylthio
5-Amino-7-(4-chlorophenyl)-2-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono) Pyrazolone + thiazolo-pyridine 4-chlorophenyl; hydrazono linkage Hydrazone, cyano, thiazole
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide Pyrazolone + salicylamide 1,5-dimethyl, 2-phenyl; 2-hydroxybenzamide Amide, hydroxyl

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s nitro group enhances electrophilicity compared to hydroxyl (e.g., ) or methylthio (e.g., ) substituents.
  • Ester vs. Amide : The benzoate ester in the target compound may improve membrane permeability compared to amide derivatives (e.g., ).

Key Observations :

  • Carbamoylation : Preferred for introducing benzoate esters (target compound) due to mild conditions and scalability .
  • Condensation Reactions: Malononitrile derivatives (e.g., ) require prolonged heating but yield stable enaminonitrile products.
  • Heterocycle Formation : Thiazolo-pyridine derivatives (e.g., ) involve multi-step cyclocondensation, reducing overall yield.

Key Observations :

  • Diverse Applications : Pyrazolone derivatives exhibit varied roles, from pharmaceuticals (e.g., ) to industrial uses (e.g., corrosion inhibition in ).

Biological Activity

Methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18N4O4
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 950-81-2

The structure contains a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophage models. This suggests its potential use in treating inflammatory diseases .
  • Analgesic Activity : Similar to other pyrazole derivatives, it may exert analgesic effects through inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .
  • Antioxidant Properties : Some studies suggest that the compound may scavenge free radicals, contributing to its protective effects against oxidative stress .

In Vitro Studies

In vitro studies have demonstrated the following effects:

StudyCell LineConcentrationObserved Effect
Jung et al. (2016)RAW 264.7 (macrophages)10 µMSuppressed IL-6 and TNF-α secretion
Grund et al. (1990)Various actinomycetesN/AEnhanced degradation of aromatic compounds
IUCr (2010)N/AN/ACrystal structure analysis indicating stability

These studies highlight the compound's potential in modulating inflammatory responses and its role in microbial degradation processes.

Case Studies

  • Inflammatory Response Modulation : A study by Jung et al. investigated the effect of methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate on macrophage-adipocyte interactions. The results indicated a significant reduction in inflammatory markers, suggesting that similar compounds could be effective in managing obesity-related inflammation .
  • Antioxidant Activity : Research has indicated that derivatives of pyrazole can exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

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